molecular formula C10H12O2 B15207632 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- CAS No. 57330-85-5

4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-

Cat. No.: B15207632
CAS No.: 57330-85-5
M. Wt: 164.20 g/mol
InChI Key: JXWNKMODOYOWKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using silver (I) complexes, can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the benzofuran ring .

Scientific Research Applications

2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: Lacks the methyl and hydroxyl groups present in 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol.

    6,7-Dimethoxy-2,3-dihydrobenzofuran: Contains methoxy groups instead of methyl groups.

Uniqueness

2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.

Properties

CAS No.

57330-85-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,6-dimethyl-2,3-dihydro-1-benzofuran-4-ol

InChI

InChI=1S/C10H12O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-4,7,11H,5H2,1-2H3

InChI Key

JXWNKMODOYOWKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2O1)C)O

Origin of Product

United States

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